
Risdiplam-hydroxylate-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Risdiplam-hydroxylate-d6 is a deuterated form of Risdiplam-hydroxylate, which is a tritium substitute. Risdiplam itself is an orally administered, centrally and peripherally distributed survival motor neuron 2 (SMN2) pre-mRNA splicing modifier that increases survival motor neuron protein levels. This compound is primarily used in the treatment of spinal muscular atrophy (SMA), a rare neuromuscular disorder .
Vorbereitungsmethoden
The preparation of Risdiplam-hydroxylate-d6 involves the synthesis of its crystalline polymorphs. The process includes the following steps:
Synthesis of the Core Structure: The core structure of Risdiplam is synthesized through a series of chemical reactions involving heterocyclic compounds.
Deuteration: The hydrogen atoms in the hydroxylate group are replaced with deuterium atoms to form this compound.
Crystallization: The compound is then crystallized to obtain the desired polymorphic form
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterated compound.
Analyse Chemischer Reaktionen
Risdiplam-hydroxylate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The hydroxylate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Risdiplam-hydroxylate-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of deuterated analogs and their chemical properties.
Biology: The compound is utilized in research related to the survival motor neuron protein and its role in cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating spinal muscular atrophy and other neuromuscular disorders.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting genetic disorders
Wirkmechanismus
Risdiplam-hydroxylate-d6 exerts its effects by modifying the splicing of SMN2 pre-mRNA, leading to an increase in the production of functional survival motor neuron protein. This protein is crucial for the maintenance of motor neurons, and its deficiency leads to spinal muscular atrophy. The compound enhances the binding of U1 small nuclear ribonucleoprotein to the 5’ splice sites, promoting the inclusion of exon 7 in the SMN2 mRNA .
Vergleich Mit ähnlichen Verbindungen
Risdiplam-hydroxylate-d6 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. Similar compounds include:
Risdiplam: The non-deuterated form used in the treatment of spinal muscular atrophy.
Nusinersen: Another SMN2 splicing modifier, but administered intrathecally.
Branaplam: A small molecule splicing modifier with a similar mechanism of action
This compound stands out due to its oral bioavailability and the potential for improved therapeutic outcomes.
Eigenschaften
Molekularformel |
C22H23N7O2 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
QDCCRWMQPQCJSO-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C([2H])([2H])[2H])C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Kanonische SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




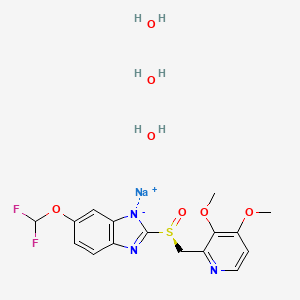
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
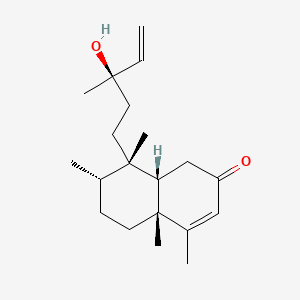
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
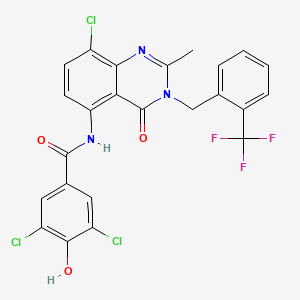
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
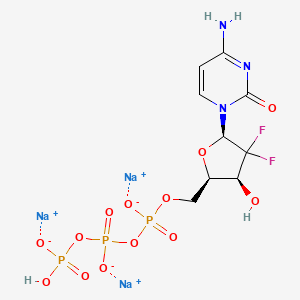
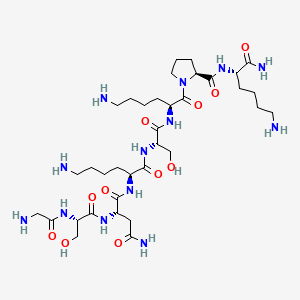
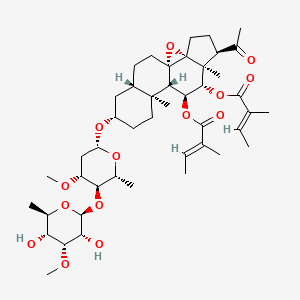
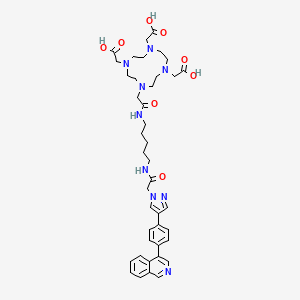
![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
